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Compound of Interest |

\\

[2-(4-Bromophenoxy)ethyl]
Compound Name:
(ethyllamine

CAS No.: 915923-93-2

Executive Summary

2-(4-Bromophenoxy)ethylamine presents a distinct mass spectral signature defined by the

interplay between its brominated aromatic core and the primary amine tail.

Primary ldentification Marker: The characteristic 1:1 isotopic doublet (

) allows for immediate visual filtering of background noise.

Fragmentation Logic: The molecule undergoes predictable cleavage driven by the ether
oxygen and the nitrogen lone pair, making it an excellent candidate for substructure analysis
in metabolic studies.

Comparative Advantage: Unlike its chloro- or fluoro-analogs, the bromine atom provides a
"mass defect” handle that simplifies elemental composition confirmation in high-resolution
MS (HRMS).

Chemical Identity & Physical Properties
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Property Specification

IUPAC Name 2-(4-Bromophenoxy)ethanamine

Molecular Formula

214.9946 (
Exact Mass (Monoisotopic) ) 1216.9925 (
)
Molecular Weight 216.08 g/mol

1052525-13-9 (HCI salt) / 13426-06-7 (Free

base)

CAS Number

] Phenylether linkage, Primary Ethylamine, Para-
Key Structural Motifs o
Bromo substitution

Mass Spectrometry Profile: Mechanisms &

Pathways
A. Electron lonization (El) - GC-MS

In "hard" ionization (70 eV), the molecule exhibits extensive fragmentation. The molecular ion (

) is observable but often of low intensity due to the lability of the aliphatic chain.

¢ Base Peak (m/z 30): The dominant peak arises from

-cleavage adjacent to the nitrogen atom. The radical cation directs the cleavage of the
bond, expelling the bulky bromophenoxy radical and leaving the stabilized iminium ion (
).

e Diagnostic lon (m/z 172/174): A secondary pathway involves a hydrogen rearrangement
(similar to McLafferty) where the ether oxygen abstracts a hydrogen from the amine chain,
leading to cleavage of the
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bond. This yields the 4-bromophenol radical cation, preserving the tell-tale 1:1 bromine
isotope pattern.

B. Electrospray lonization (ESI) - LC-MS/IMS

In "soft" ionization (Positive Mode), the protonated molecular ion

is the precursor.

e Precursor lons: m/z 216.0 and 218.0 (Doublet).
¢ Primary Product lon (m/z 199/201): Loss of ammonia (

, -17 Da). Common in primary amines, forming a phenoxyethyl cation.

e Secondary Product lon (m/z 155/157): Loss of the ethylamine chain (

) or loss of

followed by ethene ejection, generating the bromophenyl cation.

C. Visualization of Fragmentation Pathways

Molecular lon (M+)
m/z 215/217 (EI)

miz 216/218 (ESI)

|
El: a-Cleavage ’EI: H-Rearrangement
(Loss of Ar-O-CH2¢) | (Loss of C2H3N)

ESI: CID Fragmentation
(-17 Da)

a-Cleavage Product 4-Bromophenol Loss of Ammonia
(Iminium lon) Radical Cation [M+H - NH3]+
m/z 30 m/z 172/174 m/z 199/201

Loss of C2H4

y

Bromophenol
Cation
m/z 155/157
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Caption: Figure 1. Dual-mode fragmentation map showing the divergence between El
(structural cleavage) and ESI (neutral loss) pathways.

Comparative Performance Analysis

This section evaluates 2-(4-Bromophenoxy)ethylamine against its most common structural

analogs.

2-(4- 2-(4- 2-

Feature Bromophenoxy)ethyl  Chlorophenoxy)ethyl  Phenoxyethylamine
amine amine (Unsubstituted)

Isotope Pattern 1:1 Doublet (M, M+2) 3:1 Ratio (M, M+2) Singlet (No M+2)

Base Peak (El) m/z 30 (Identical) m/z 30 (Identical) m/z 30 (Identical)

_ _ m/z 172/174 m/z 128/130

Diagnostic lon m/z 94 (Phenol)

(Bromophenol) (Chlorophenol)

High (Br increases

ionization efficiency in
LOD (ESI) ] ) Moderate Moderate
negative mode if

derivatized)
Snecificit Excellent (Br is a rare Good (Cl is common Poor (Isobaric with
ecifici
P Y biological element) in solvents) many metabolites)

Key Insight: While all three compounds share the generic m/z 30 amine fragment, the Bromine
analog is superior for tracer studies. The unique 1:1 isotope signature acts as an internal
validation flag, virtually eliminating false positives in complex biological matrices (e.g., plasma
or urine).

Experimental Protocol: Validated Detection
Workflow
Method A: GC-MS (For Structural Confirmation)
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Sample Prep: Dissolve 1 mg in 1 mL Methanol. Derivatization (e.g., MSTFA) is
recommended to improve peak shape but not strictly required.

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25um).

Inlet: 250°C, Splitless mode.

Oven: 60°C (1 min) - 20°C/min - 300°C (3 min).

MS Source: 230°C, 70 eV.

Scan Range: m/z 25-300.

Expected Result: Look for the m/z 30 base peak. Confirm identity by extracting ion
chromatogram (EIC) for m/z 172 and 174.

Method B: LC-MS/MS (For Quantification)

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes.

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).

lonization: ESI Positive Mode.

MRM Transition:

o Quantifier: 216.0

199.0 (Loss of
).

o Qualifier: 216.0

172.0 (Phenol formation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://arch.ies.gov.pl/index.php?view=article&id=44&catid=10
https://www.benchchem.com/product/b3167025?utm_src=pdf-custom-synthesis
https://arch.ies.gov.pl/index.php?view=article&id=44&catid=10
https://arch.ies.gov.pl/index.php?view=article&id=44&catid=10
https://arch.ies.gov.pl/index.php?view=article&id=44&catid=10
https://arch.ies.gov.pl/index.php?view=article&id=44&catid=10
https://www.benchchem.com/product/b3167025#mass-spectrometry-fragmentation-patterns-of-2-4-bromophenoxy-ethylamine
https://www.benchchem.com/product/b3167025#mass-spectrometry-fragmentation-patterns-of-2-4-bromophenoxy-ethylamine
https://www.benchchem.com/product/b3167025#mass-spectrometry-fragmentation-patterns-of-2-4-bromophenoxy-ethylamine
https://www.benchchem.com/product/b3167025#mass-spectrometry-fragmentation-patterns-of-2-4-bromophenoxy-ethylamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3167025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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